2-(5-Bromo-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Bromo-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a brominated phenyl group. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromo-2,4-dimethylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. Additionally, the use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.
Reduction: The brominated phenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or potassium thiolate are used under mild conditions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-carbon bond through a palladium-catalyzed cross-coupling reaction. The boron atom acts as a Lewis acid, facilitating the formation of the carbon-carbon bond by coordinating with the palladium catalyst. This process is highly efficient and allows for the selective formation of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone
- 5-Bromo-2,4-dimethyl-1,3-thiazole
Uniqueness
This compound is unique due to its boron-containing dioxaborolane ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in cross-coupling reactions and other synthetic applications.
Properties
Molecular Formula |
C14H20BBrO2 |
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Molecular Weight |
311.02 g/mol |
IUPAC Name |
2-(5-bromo-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BBrO2/c1-9-7-10(2)12(16)8-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
InChI Key |
ZAASSHLZQRIWHQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)C)Br |
Origin of Product |
United States |
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